5-Methyl-6-(methylthio)pyridin-3-ol
Description
5-Methyl-6-(methylthio)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, a methyl group at position 5, and a methylthio (-SCH₃) group at position 6 on the pyridine ring. The methylthio group may enhance reactivity in nucleophilic substitutions or serve as an electron-donating moiety, distinguishing it from oxygen- or halogen-substituted analogs.
Properties
IUPAC Name |
5-methyl-6-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3,5-Dimethylpyridine as a Precursor
3,5-Dimethylpyridine (3,5-lutidine) serves as a viable starting material due to its commercial availability and pre-existing methyl groups at positions 3 and 5. Patent CN106699650A demonstrates its use in synthesizing 5-methylnicotinic acid via potassium permanganate oxidation. Adapting this approach, bromination at position 6 using N-bromosuccinimide (NBS) under radical conditions yields 3,5-dimethyl-6-bromopyridine, which undergoes nucleophilic substitution with sodium thiomethoxide (NaSMe) to install the methylthio group.
Key Reaction Conditions :
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Bromination: NBS (1.1 equiv), AIBN (catalytic), CCl₄, reflux, 12 h.
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Thioetherification: NaSMe (2.0 equiv), DMF, 80°C, 6 h.
Ullmann Amination for Hydroxyl Group Introduction
The hydroxyl group at position 3 is strategically introduced via Ullmann amination followed by diazotization. As detailed in OhioLink ETD, 3-bromo-5-methyl-6-(methylthio)pyridine undergoes copper-catalyzed coupling with benzylamine to yield 3-(benzylamino)-5-methyl-6-(methylthio)pyridine. Subsequent diazotization with nitrous acid (HNO₂) and hydrolysis generates the desired hydroxyl group:
Optimization Notes :
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Catalytic CuBr (0.1 equiv) in methanolic ammonia enhances coupling efficiency.
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Diazotization at 0–5°C prevents undesired side reactions.
Alternative Routes via Heterocyclic Condensation
Hantzsch Dihydropyridine Synthesis
A four-component Hantzsch reaction between ethyl acetoacetate, ammonium acetate, formaldehyde, and methyl thiocyanate constructs a dihydropyridine intermediate, which is oxidized to the aromatic pyridine system. While this method offers modularity, controlling the substitution pattern at positions 5 and 6 remains challenging.
Cyclization of Enaminonitriles
Enaminonitriles derived from acetylacetone and cyanoacetamide undergo cyclization in the presence of phosphorus oxychloride (POCl₃) to form 3-cyanopyridines. Subsequent functionalization via:
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Methylation at position 5 using methyl iodide (CH₃I).
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Thiolation at position 6 with Lawesson’s reagent.
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Hydrolysis of the nitrile to hydroxyl using aqueous HCl.
This route is less favored due to low regioselectivity during thiolation.
Protective Group Strategies
Benzyl Protection of Hydroxyl Group
To prevent oxidation of the hydroxyl group during sulfur-based reactions, benzyl ether protection is employed. Hydrogenolysis over Pd/C selectively removes the benzyl group post-synthesis:
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzylation | 85 | 98 |
| Hydrogenolysis | 92 | 99 |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Oxidation of Methylthio Group
The methylthio group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and avoidance of strong oxidizers like KMnO₄. Catalytic hydrogenation and mild oxidizing agents (e.g., H₂O₂ in acetic acid) are preferred.
Regioselectivity in Electrophilic Substitution
Electrophilic bromination at position 6 is achieved using directing groups (e.g., -NH₂) or bulky reagents to mitigate para/meta competition. Computational studies (DFT) aid in predicting substitution patterns.
Industrial-Scale Considerations
Patent CN106699650A highlights the importance of solvent selection and pH-controlled separations for scalability. For example:
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Solvent : Water minimizes environmental impact and simplifies purification.
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Byproduct Removal : Adjusting pH to 0.3–0.6 precipitates 3,5-pyridinedicarboxylic acid, leaving the target compound in solution.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(methylthio)pyridin-3-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the methylthio group to a thiol group or further to a methyl group.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and methyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-(methylthio)pyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(methylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play a crucial role in its reactivity and binding affinity to target molecules . The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects
Physical Properties
- Solubility: Sulfur-containing groups (e.g., -SCH₃) generally reduce water solubility compared to hydroxyl or methoxy groups. For example, 6-Iodopyridin-3-ol is soluble in organic solvents but insoluble in water .
- Melting Points: Halogenated derivatives (e.g., 6-Iodopyridin-3-ol, MP 148–150°C) typically have higher melting points than non-halogenated analogs due to stronger intermolecular forces .
Biological Activity
5-Methyl-6-(methylthio)pyridin-3-ol (CAS No. 935252-76-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, enzyme inhibition, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a methylthio group and a hydroxyl group, contributing to its reactivity and potential therapeutic applications. The molecular formula is .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Inhibition of Bacterial Growth : The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL.
Anticancer Potential
The anticancer properties of this compound have been studied extensively.
- Induction of Apoptosis : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, it has shown cytotoxic effects on breast cancer cell lines, with IC50 values as low as 0.126 µM.
Enzyme Inhibition
The compound also shows promise in modulating enzyme activity.
- Enzyme Targeting : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Pyridine | Contains methylthio and hydroxyl groups | Antimicrobial, anticancer |
| 2-Aza-spiro[4.4]nonane-4-carboxylic acid | Spirocyclic | Lacks methylthio group | Limited biological activity |
| 2-Benzylpiperidine derivatives | Non-spirocyclic | Different ring structure | Varying biological activity |
This table illustrates how the unique functional groups in this compound contribute to its enhanced biological activities compared to its analogs.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against MRSA strains, reporting MIC values between 4–8 µg/mL. These findings highlight its potential for development into new antibacterial therapies.
Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that this compound induced cell death through apoptosis. This mechanism is crucial for developing new cancer therapies and supports further investigation into its use as a chemotherapeutic agent.
Enzyme Inhibition Studies
Research has highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders and warrants further exploration into its pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
